(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid
Description
(2E)-3-{5-Chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid is a pyrazole-based compound featuring a trifluoromethylphenyl substituent, a chloro group at position 5, and a cyano group conjugated to a propenoic acid moiety.
Properties
Molecular Formula |
C15H9ClF3N3O2 |
|---|---|
Molecular Weight |
355.70 g/mol |
IUPAC Name |
(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-8-12(5-9(7-20)14(23)24)13(16)22(21-8)11-4-2-3-10(6-11)15(17,18)19/h2-6H,1H3,(H,23,24)/b9-5+ |
InChI Key |
GLLGJIYJIAZVKE-WEVVVXLNSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(\C#N)/C(=O)O)Cl)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)O)Cl)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. Subsequent chlorination and methylation steps introduce the chlorine and methyl groups, respectively. Finally, the cyano group is introduced through a Knoevenagel condensation reaction with malononitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the process are selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural variations among the target compound and its analogs:
Impact of Substituents on Properties
- Trifluoromethyl (CF₃): The CF₃ group in the target compound and CAS 400074-47-7 increases metabolic stability and lipophilicity (logP ~3.5–4.0), favoring membrane penetration.
- Cyanopropenoic Acid: Unique to the target compound, the cyano group (C≡N) elevates polarity (topological polar surface area ~55 Ų) compared to non-cyano analogs, which may improve solubility in aqueous environments .
Methodological Considerations in Comparison
- Similarity Metrics: emphasizes structural similarity as a predictor of bioactivity.
- Analytical Techniques: Spectrofluorometry and tensiometry () are less relevant here, but X-ray crystallography (via SHELX, ) could resolve conformational differences impacting activity .
Biological Activity
The compound (2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazole ring, chloro and trifluoromethyl substituents, and a cyanopropenoic acid moiety. The molecular formula is , with a molecular weight of approximately 328.72 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole, including the target compound, exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
A notable study reported that certain pyrazole derivatives had low minimum inhibitory concentrations (MICs), indicating potent antibacterial activity. For example, the MIC against S. aureus was found to be significantly low, suggesting strong bactericidal effects and minimal toxicity to human cells .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazoles have been studied as dual inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Research indicates that similar compounds can inhibit COX-2 selectively, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Bacterial Growth : The compound may interfere with bacterial macromolecular synthesis, affecting cell wall integrity and function.
- COX Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, including the target compound, researchers found that these compounds exhibited strong growth inhibition against multiple bacterial strains. The study utilized time-kill assays to demonstrate the bactericidal effects over time and assessed biofilm formation inhibition .
Study 2: Toxicity Assessment
In vivo studies on mice demonstrated that doses up to 50 mg/kg were well tolerated, with no significant adverse effects observed in blood plasma organ toxicity markers or histological analysis of liver and kidney tissues. This suggests a favorable safety profile for further development .
Data Table: Biological Activities of Related Pyrazole Derivatives
| Compound Name | MIC against S. aureus (µg/mL) | COX-2 Inhibition (%) | Toxicity (mg/kg) |
|---|---|---|---|
| Compound A | 0.5 | 70 | 50 |
| Compound B | 1.0 | 85 | 50 |
| Target Compound | 0.25 | 75 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
